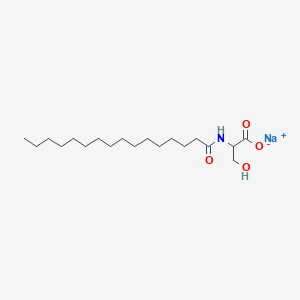
Sodium;2-(hexadecanoylamino)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-palmitoyl-L-serinate is a synthetic derivative of L-serine, a non-essential amino acid. It is known for its role as an antagonist for lysophosphatidic acid (LPA) receptor, preventing platelet aggregation and chloride conductance induced by LPA. This compound has a molecular formula of C19H36NNaO4 and a molecular weight of 365.48 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium N-palmitoyl-L-serinate is synthesized through the acylation of L-serine with palmitic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the palmitic acid and the L-serine. The reaction is carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of Sodium N-palmitoyl-L-serinate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium N-palmitoyl-L-serinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a leaving group.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium N-palmitoyl-L-serinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Studied for its role in preventing platelet aggregation and chloride conductance, making it useful in cardiovascular research.
Medicine: Potential therapeutic applications due to its biological activity, including its role as an LPA receptor antagonist.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and food products due to its surfactant properties.
Mécanisme D'action
Sodium N-palmitoyl-L-serinate exerts its effects by antagonizing the lysophosphatidic acid (LPA) receptor. This prevents the activation of downstream signaling pathways that lead to platelet aggregation and chloride conductance. The compound interacts with the LPA receptor, blocking its ability to bind to LPA and thereby inhibiting its biological effects .
Comparaison Avec Des Composés Similaires
N-palmitoyl L-alanine: Another N-acylated amino acid derivative with similar surfactant properties.
Palmitic acid: A common saturated fatty acid that serves as a precursor for various N-acylated derivatives.
N-palmitoyl-phosphatidylethanolamine: A phospholipid derivative involved in cellular signaling.
Uniqueness: Sodium N-palmitoyl-L-serinate is unique due to its specific antagonistic action on the LPA receptor, which is not commonly observed in other similar compounds. This makes it particularly valuable in research focused on platelet aggregation and chloride conductance.
Propriétés
Formule moléculaire |
C19H36NNaO4 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
sodium;2-(hexadecanoylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/q;+1/p-1 |
Clé InChI |
XKMKJRANXQGSEK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


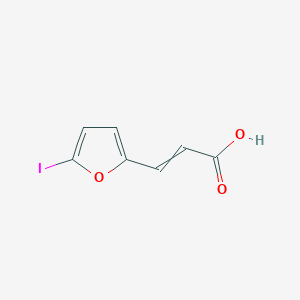
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
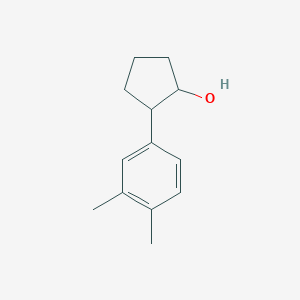
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
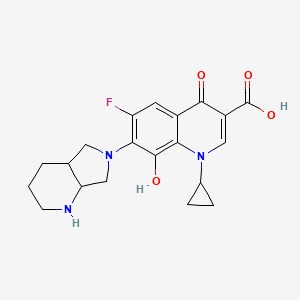


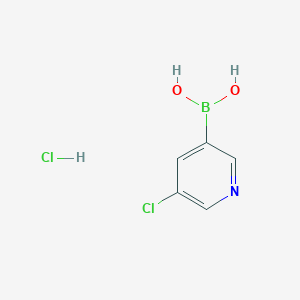
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
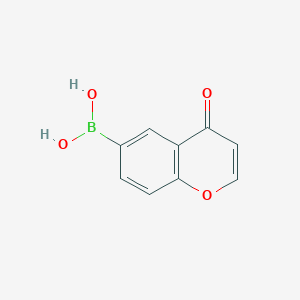

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
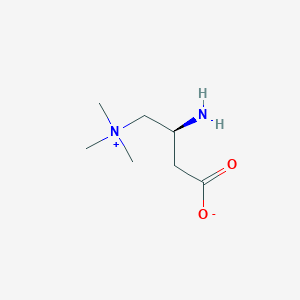
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
